molecular formula C9H13ClN2 B14089830 (6-Cyclopropylpyridin-2-yl)methanamine hydrochloride

(6-Cyclopropylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B14089830
M. Wt: 184.66 g/mol
InChI Key: IWGHJRXQIDWNOR-UHFFFAOYSA-N
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Description

(6-Cyclopropylpyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is a derivative of pyridine, featuring a cyclopropyl group attached to the pyridine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyclopropylpyridin-2-yl)methanamine hydrochloride typically involves the reaction of 6-cyclopropylpyridine with methanamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: 6-cyclopropylpyridine and methanamine

    Solvent: Industrial-grade methanol or ethanol

    Temperature Control: Maintained at optimal levels to ensure maximum yield

Chemical Reactions Analysis

Types of Reactions

(6-Cyclopropylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-oxides of (6-Cyclopropylpyridin-2-yl)methanamine.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(6-Cyclopropylpyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Cyclopropylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromopyridin-2-yl)methanamine hydrochloride
  • (6-Methylpyridin-2-yl)methanamine hydrochloride
  • (6-Chloropyridin-2-yl)methanamine hydrochloride

Uniqueness

(6-Cyclopropylpyridin-2-yl)methanamine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

(6-cyclopropylpyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H12N2.ClH/c10-6-8-2-1-3-9(11-8)7-4-5-7;/h1-3,7H,4-6,10H2;1H

InChI Key

IWGHJRXQIDWNOR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC(=N2)CN.Cl

Origin of Product

United States

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